molecular formula C14H23N3OS B2565112 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1105230-27-0

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2565112
CAS No.: 1105230-27-0
M. Wt: 281.42
InChI Key: SXGUDYMQIPMVKQ-UHFFFAOYSA-N
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Description

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a dimethylpropanone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Coupling of the Rings: The thiadiazole and piperidine rings are coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

    Introduction of the Dimethylpropanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
  • (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-5-11-15-16-12(19-11)10-6-8-17(9-7-10)13(18)14(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUDYMQIPMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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